![molecular formula C13H13BrFNO3 B1526124 1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid CAS No. 1281975-40-3](/img/structure/B1526124.png)
1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid
Overview
Description
1-(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid (1-BrFP-PCA) is a compound belonging to the class of piperidine-3-carboxylic acids and is commonly used in scientific research. 1-BrFP-PCA is a versatile molecule that is utilized in a variety of synthetic applications and scientific research, including its use as a building block for organic synthesis, as a reagent in organic synthesis, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Metabolism and Disposition Studies
A study on the disposition and metabolism of SB-649868, a compound structurally similar to 1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid, revealed its potential for insomnia treatment. The compound and its metabolites underwent extensive metabolism, with fecal excretion as the primary route. The research offers insights into the metabolic fate of related compounds, highlighting the significance of understanding metabolic pathways and disposition in drug development and therapeutic applications (Renzulli et al., 2011).
Imaging and Diagnostic Applications
The compound 18F-DCFPyL, bearing structural resemblance to 1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid, has been utilized as a prostate-specific membrane antigen–targeting radiotracer. It demonstrated potential in localizing recurrent prostate cancer, improving decision-making for oncologists, and influencing patient management. This study underscores the importance of such compounds in enhancing the precision of cancer diagnosis and treatment planning (Rousseau et al., 2019).
Environmental and Exposure Studies
Research exploring the presence of fluorotelomer alcohols (FTOHs) in indoor environments highlighted the relevance of compounds like 1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid in environmental science. The study investigated the potential human exposure to per- and polyfluorinated alkyl substances (PFAS) through indoor textiles, emphasizing the need for understanding environmental exposure and health implications of such compounds (Schlummer et al., 2013).
Mechanism of Action
In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its size, charge, and the presence of the piperidine ring .
The compound’s action could also be influenced by environmental factors such as pH and temperature, which can affect the compound’s stability and reactivity .
properties
IUPAC Name |
1-(4-bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)12(17)16-5-1-2-9(7-16)13(18)19/h3-4,6,9H,1-2,5,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVKGVSNUSGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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